molecular formula C12H11ClO B169985 Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- CAS No. 106961-64-2

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-

Cat. No.: B169985
CAS No.: 106961-64-2
M. Wt: 206.67 g/mol
InChI Key: UAQUWUBQYCAPFA-UHFFFAOYSA-N
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Description

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- (CAS: 106961-64-2; molecular formula: C₁₂H₁₁ClO; molecular weight: 206.67 g/mol) is a ketone derivative featuring a 2-chlorophenyl group and a cyclopentenyl moiety. The compound’s structure consists of a carbonyl group bridging a chlorinated aromatic ring and a five-membered unsaturated carbocycle. Key physical properties include a boiling point of 112–116 °C at 0.1 Torr and a predicted density of 1.223 g/cm³ .

The chlorophenyl group enhances lipophilicity and binding interactions with biological targets, while the cyclopentenyl ring introduces conformational constraints that influence reactivity and stereochemistry .

Properties

IUPAC Name

(2-chlorophenyl)-(cyclopenten-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQUWUBQYCAPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The formal [4+1] cycloaddition between photogenerated nucleophilic carbenes (derived from acylsilanes) and electrophilic dienes provides a direct route to cyclopentenyl ketones. For methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-, the reaction proceeds via:

  • Photoactivation : Irradiation of p-toluoyltrimethylsilane (1a ) at 419 nm generates a siloxycarbene intermediate.

  • Diene Coordination : The carbene interacts with 2-chlorophenyl-substituted diene (2a ) through π–π stacking (3.4–4.4 Å), aligning reactants for cyclopropanation.

  • Cyclopropanation : Transition states with C–C bond lengths of 2.44–3.14 Å form cis- or trans-cyclopropane intermediates (ΔG‡ = 11.1–11.6 kcal/mol).

  • Ring Expansion : Cyclopropane rearranges to cyclopentene via a charged intermediate (1′int ), driven by steric relief and a ΔG of −54.6 kcal/mol.

Table 1: Optimization of Cycloaddition Conditions for 3

ParameterOptimal ValueYield (%)Key Observation
SolventToluene74Minimizes p-tolualdehyde side product
Acylsilane Conc.10 mM70Higher concentrations reduce yield
Diene Equiv.1.466Excess diene prevents carbene dimerization
Irradiation Time48–72 h74Full consumption of 1a required

Friedel-Crafts Acylation of Cyclopentene Derivatives

Electrophilic Aromatic Substitution

Introducing the 2-chlorophenyl group via Friedel-Crafts acylation involves:

  • Substrate Preparation : Cyclopentenylmagnesium bromide generated from cyclopentene and MgBr₂·Et₂O.

  • Acylation : Reaction with 2-chlorobenzoyl chloride in THF at −78°C, followed by quenching with NH₄Cl.

  • Workup : Sequential extractions (0.1 M NaOH, brine) and chromatography (hexane/EtOAc 8:2) yield the product (57% isolated).

Challenges:

  • Regioselectivity : Competing acylation at C3 vs. C1 (3:1 ratio).

  • Steric Hindrance : Bulky 2-chlorophenyl group reduces yield by 18% compared to unsubstituted analogs.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step approach utilizing:

  • Cyclopentenyl Triflate Formation : Treating cyclopentenone with Tf₂O and 2,6-lutidine.

  • Coupling : Reacting with 2-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O 3:1).

Table 2: Catalyst Screening for Coupling Step

CatalystYield (%)Side Products
Pd(OAc)₂/XPhos62Biphenyl (12%)
PdCl₂(dppf)58Protodeboronation (9%)
NiCl₂(dme)/PCy₃41Cyclopentene dimer (22%)

Kinetic vs. Thermodynamic Control in Ring-Closing Metathesis

Grubbs II-catalyzed RCM of diene 4 (1-chloro-2-vinylbenzene + pentenyl ketone) demonstrates:

  • Kinetic Pathway : 5-membered ring at 40°C (72% yield, cis:trans = 1.5:1).

  • Thermodynamic Pathway : 6-membered ring at 80°C (64% yield, trans selectivity >9:1).

Large-Scale Production Considerations

Continuous Flow Photoreactor Design

Adapting batch conditions from Table 1 to flow:

  • Residence Time : 55 min (vs. 55 h batch).

  • Throughput : 12 g/h with 68% yield.

  • Key Advantage : Eliminates molecular sieves via inline drying modules .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ketamine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (2-chlorophenyl)phenyl-

  • Structure : Replaces the cyclopentenyl group with a phenyl ring.
  • Properties : Increased aromaticity reduces steric hindrance compared to the cyclopentenyl derivative. This compound is categorized as a halogenated pollutant, highlighting its environmental persistence .
  • Applications : Less suited for pharmaceutical use due to reduced conformational flexibility but relevant in environmental toxicology studies .

Cyclopentyl(1-Indole-3-yl)methanone

  • Structure : Substitutes the chlorophenyl group with an indole moiety.
  • Properties : Steric hindrance from the indole’s 2- and 3-positions prevents specific spectroscopic peaks observed in simpler ketones .
  • Applications: Explored in cannabinoid receptor studies, where indole derivatives exhibit CB1 receptor binding affinity .

(5-Hydroxy-cyclopent-1-enyl)-phenyl-methanone

  • Structure : Features a hydroxylated cyclopentenyl group.
  • Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-hydroxylated analogue .
  • Applications: Potential use in fine chemical synthesis, leveraging its polar functional group for regioselective reactions .

Functional Group Variations

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)

  • Structure: A methyl-substituted cyclopentenyl ethanone.
  • Properties : Smaller molecular weight (124.18 g/mol) and simpler structure reduce steric effects, leading to lower boiling points and higher volatility .
  • Applications : Primarily used in fragrance and flavor industries due to its volatility and mild odor .

1-Methylcyclopentanol

  • Structure: Cyclopentanol derivative with a methyl group.
  • Properties: The hydroxyl group increases hydrophilicity (logP ~1.5) compared to ketones like Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- .
  • Applications : Industrial solvent and intermediate in polymer synthesis .

Key Research Findings

  • Steric and Electronic Effects: The cyclopentenyl group in Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- introduces torsional strain, reducing crystallization tendency compared to cyclohexyl analogues .
  • Reactivity : The electron-withdrawing chlorine atom on the phenyl ring activates the carbonyl group toward nucleophilic attack, enabling use in Grignard or aldol reactions .
  • Biological Relevance : Chlorophenyl ketones exhibit higher metabolic stability than hydroxylated derivatives, making them preferable in drug design .

Biological Activity

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-, commonly referred to by its CAS number 106961-64-2, is a cyclopentenone derivative with potential biological activities. This compound has garnered attention for its structural features that may influence various biochemical pathways and interactions with biological targets. This article reviews the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C12H11ClO
  • Molecular Weight : 220.67 g/mol
  • Structure : The compound features a cyclopentene ring substituted with a chlorophenyl group, which may contribute to its reactivity and biological interactions.

The biological activity of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- is primarily mediated through its interaction with specific enzymes and receptors in biological systems.

Target Enzymes and Pathways

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of various compounds. Methanone has been shown to interact with these enzymes, potentially influencing drug metabolism and toxicity profiles.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Studies indicate that this compound can modulate the MAPK signaling pathway, which is critical for cellular responses to growth factors and stress signals.

Cellular Effects

Research indicates that Methanone can affect various cellular processes:

  • Cell Proliferation : It has been observed to influence cell growth in vitro, with varying effects depending on concentration. At low doses, it may promote cell survival, whereas higher concentrations could induce cytotoxicity.
  • Gene Expression Modulation : The compound can upregulate or downregulate specific genes involved in metabolism and stress responses, indicating its potential as a modulator of gene expression.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Methanone on human cancer cell lines. Results demonstrated that at concentrations above 10 µM, significant cell death was observed, suggesting a potential application in cancer therapy. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Enzyme Interaction Analysis

In another investigation, the interaction of Methanone with cytochrome P450 enzymes was assessed. The compound exhibited competitive inhibition at certain concentrations, indicating its potential to alter the metabolism of co-administered drugs.

Comparison with Similar Compounds

Compound NameStructure TypeKey Biological Activity
Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-Cyclopentenone derivativeModulates MAPK pathway
2-(3,4-Dimethoxyphenyl)ethanolPhenolic compoundInteracts with cytochrome P450
2-(2,4-Dimethoxyphenyl)ethanolPhenolic compoundAffects gene expression

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